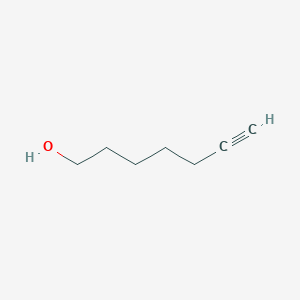

6-Heptyn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hept-6-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRCLEXKQNWTDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40451552 | |

| Record name | 6-heptyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63478-76-2 | |

| Record name | 6-heptyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40451552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Heptyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Heptyn-1-ol: Chemical Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its ability to participate in a variety of chemical transformations, including the well-known "click chemistry," allows for the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Furthermore, it delves into its applications as a precursor in the synthesis of potential therapeutic agents, such as antiviral compounds and prostaglandin (B15479496) analogs, offering detailed experimental protocols and workflow visualizations.

Chemical Structure and Identification

This compound is a seven-carbon chain containing a hydroxyl group at one terminus and a carbon-carbon triple bond at the other. This arrangement of functional groups provides two reactive sites for chemical modification.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | hept-6-yn-1-ol[1] |

| CAS Number | 63478-76-2[1] |

| Molecular Formula | C₇H₁₂O[1] |

| SMILES | C#CCCCCCO[1] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2[1] |

| InChIKey | BVRCLEXKQNWTDK-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] A summary of its key physicochemical properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 112.17 g/mol | [1] |

| Appearance | Colorless to light orange to yellow clear liquid | [2] |

| Boiling Point | 174.3 ± 23.0 °C at 760 mmHg | [3] |

| Density | 0.894 g/cm³ | [3] |

| Melting Point | -20.62 °C (estimate) | [3] |

| Flash Point | 92.8 °C | [3] |

| Solubility | Sparingly soluble in water. Soluble in chloroform, dichloromethane, and methanol (B129727). | [4] |

| Refractive Index | 1.452 | [3] |

| pKa | 15.14 ± 0.10 (Predicted) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.[5]

-

C1: ~62 ppm (carbon attached to the hydroxyl group)

-

C2-C5: ~25-32 ppm (methylene carbons of the alkyl chain)

-

C6: ~84 ppm (alkynyl carbon)

-

C7: ~68 ppm (terminal alkynyl carbon)

-

-

¹H NMR: The proton NMR spectrum reveals the number and types of hydrogen atoms.

-

-OH: A broad singlet, chemical shift is concentration-dependent.

-

-CH₂-OH (H1): Triplet, ~3.6 ppm.

-

-CH₂- (H2-H4): Multiplets, ~1.4-1.6 ppm.

-

-CH₂-C≡ (H5): Multiplet, ~2.2 ppm.

-

≡C-H (H7): Triplet, ~1.9 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the key functional groups.

-

O-H stretch: A broad band around 3300-3400 cm⁻¹, indicative of the hydroxyl group.

-

C-H stretch (sp³): Bands just below 3000 cm⁻¹.

-

C≡C-H stretch (sp): A sharp, characteristic peak at approximately 3300 cm⁻¹.

-

C≡C stretch: A weak band around 2120 cm⁻¹.

-

C-O stretch: A band in the region of 1050-1150 cm⁻¹.

Synthesis of this compound

This compound can be synthesized through various methods, with the alkylation of a smaller alkyne being a common approach.

Experimental Protocol: Synthesis from Tetrahydropyran-protected 4-bromo-1-butanol (B1194514) and Lithium Acetylide

This protocol is adapted from a procedure described in The Journal of Organic Chemistry, 1984, 49, 5175.[6]

Reaction Scheme:

Materials and Reagents:

-

Tetrahydropyran-protected 4-bromo-1-butanol

-

Lithium acetylide-ethylenediamine complex

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

p-Toluenesulfonic acid monohydrate

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Alkylation

-

A solution of tetrahydropyran-protected 4-bromo-1-butanol in anhydrous DMSO is added dropwise to a stirred suspension of lithium acetylide-ethylenediamine complex in DMSO at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the slow addition of water.

-

The mixture is extracted several times with diethyl ether.

-

The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude tetrahydropyran-protected this compound.

Step 2: Deprotection

-

The crude protected alcohol is dissolved in methanol.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the solution.

-

The mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or GC).

-

The reaction is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The methanol is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The crude this compound is then purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for the construction of more complex molecules with potential biological activity.

Precursor for Triazole-Based Antiviral Agents via Click Chemistry

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[7][8] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles, a scaffold present in numerous antiviral drugs.[9][10][11] The hydroxyl group can be further functionalized or used as a point of attachment to other molecular fragments.

References

- 1. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|63478-76-2|lookchem [lookchem.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of novel triazole derivatives and their in vitro antiviral activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpsr.com [ijpsr.com]

- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

An In-Depth Technical Guide to 6-Heptyn-1-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on its utility in drug discovery and development.

Chemical Identifiers and Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental identifiers and properties are summarized in the tables below for easy reference.

| Identifier | Value | Reference |

| CAS Number | 63478-76-2 | [1] |

| Molecular Formula | C₇H₁₂O | [1] |

| IUPAC Name | hept-6-yn-1-ol | [1] |

| Synonyms | 7-Hydroxyhept-1-yne, Hept-6-yn-1-ol | [1] |

| InChI | InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h1,8H,3-7H2 | [1] |

| InChIKey | BVRCLEXKQNWTDK-UHFFFAOYSA-N | [1] |

| SMILES | C#CCCCCCO | [1] |

| Physicochemical Property | Value | Reference |

| Molecular Weight | 112.17 g/mol | [1] |

| Boiling Point | 174.3 °C at 760 mmHg | [2] |

| Density | 0.894 g/cm³ | [2] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Slightly soluble in water. | [2] |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

References

Synthesis and Preparation of 6-Heptyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and preparation of 6-heptyn-1-ol, a valuable building block in organic synthesis, particularly for the construction of complex molecules in pharmaceutical and materials science research. This document details a reliable synthetic route, including experimental protocols, quantitative data, and key reaction pathway visualizations.

Introduction

This compound is a bifunctional molecule featuring a terminal alkyne and a primary alcohol. This unique combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in the synthesis of natural products, modified biopolymers, and drug candidates.[1][2] Its terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and click reactions, while the hydroxyl group can be further functionalized or used to introduce hydrophilic character.

This guide focuses on a common and efficient laboratory-scale synthesis of this compound, proceeding via the alkylation of lithium acetylide with a protected 5-halopentanol derivative.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process starting from 5-bromopentan-1-ol (B46803):

-

Protection of the hydroxyl group: The alcohol functionality of 5-bromopentan-1-ol is protected as a tetrahydropyranyl (THP) ether to prevent its interference in the subsequent Grignard or organolithium reactions.

-

Alkylation of lithium acetylide: The protected bromoalkane is then reacted with lithium acetylide to form the carbon-carbon bond, extending the chain and introducing the terminal alkyne.

-

Deprotection of the hydroxyl group: Finally, the THP protecting group is removed under mild acidic conditions to yield the desired this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

The following protocols are based on established synthetic methodologies and provide a detailed guide for the preparation of this compound.

Step 1: Synthesis of 2-((5-Bromopentyl)oxy)tetrahydro-2H-pyran

This step involves the protection of the hydroxyl group of 5-bromopentan-1-ol using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.

References

An In-depth Technical Guide to the Spectral Data of 6-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile bifunctional molecule, 6-heptyn-1-ol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, where this compound is a key building block.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of Deuterated this compound (D-1) in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.65 | t, J = 6.4 Hz | 2H | H-1 |

| 2.21 | t, J = 6.8 Hz | 2H | H-5 |

| 1.63-1.45 | m | 6H | H-2, H-3, H-4 |

| 1.39 | s | 1H | OH |

Note: Data is for the deuterated analog (D-1) where the terminal acetylenic proton has been replaced by deuterium (B1214612). The signal for the terminal C-H proton is therefore absent.

Table 2: ¹³C NMR Spectral Data of Deuterated this compound (D-1) in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 84.1 (t, J = 7.7 Hz) | C-7 |

| 68.2 (t, J = 38.1 Hz) | C-6 |

| 62.9 | C-1 |

| 32.3 | C-2 |

| 28.3 | C-4 |

| 25.0 | C-3 |

| 18.4 | C-5 |

Note: Data is for the deuterated analog (D-1). The C-7 signal appears as a triplet due to coupling with deuterium.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 113.09609 |

| [M+Na]⁺ | 135.07803 |

| [M-H]⁻ | 111.08153 |

| [M+NH₄]⁺ | 130.12263 |

| [M+K]⁺ | 151.05197 |

| [M+H-H₂O]⁺ | 95.08607 |

Note: This data is predicted and may vary slightly from experimental results.

Table 4: Characteristic Infrared Absorption Ranges for Functional Groups in this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Alcohol) | 3600-3200 (broad) |

| C≡C-H Stretch (Terminal Alkyne) | ~3300 (sharp, strong) |

| C-H Stretch (sp³) | 3000-2850 |

| C≡C Stretch (Terminal Alkyne) | 2150-2100 (weak to medium) |

| C-O Stretch (Primary Alcohol) | ~1050 |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in an appropriate deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard (0 ppm). For ¹H NMR of alcohols, the hydroxyl proton signal can be confirmed by a D₂O exchange experiment, where the addition of a few drops of deuterium oxide to the NMR tube results in the disappearance of the -OH peak.

Infrared (IR) Spectroscopy

IR spectra are generally obtained using a Fourier-transform infrared (FTIR) spectrometer. For a liquid sample like this compound, a neat spectrum can be acquired by placing a thin film of the compound between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest.

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques, with gas chromatography-mass spectrometry (GC-MS) being a common method for volatile compounds like this compound. In a typical GC-MS experiment, the sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. Electron ionization (EI) is a frequently used ionization method that provides a characteristic fragmentation pattern, which can aid in structure elucidation.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

This guide provides a foundational understanding of the key spectral characteristics of this compound. For more detailed and specific data, researchers are encouraged to consult chemical databases and peer-reviewed scientific literature.

IUPAC name and synonyms for 6-Heptyn-1-ol

An In-depth Technical Guide to 6-Heptyn-1-ol

This technical guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, and its applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid.[3] It is an organic compound classified as an alkynol, containing both a terminal alkyne and a primary alcohol functional group.[3] This dual functionality makes it a versatile intermediate in organic synthesis.[2][3] It is sparingly soluble in water but soluble in organic solvents such as chloroform, dichloromethane, and methanol.[2][3][5]

| Property | Value | Reference |

| CAS Number | 63478-76-2 | [1] |

| Molecular Formula | C7H12O | [1][4] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Colorless to Light orange to Yellow clear liquid | [3] |

| Boiling Point | 174.3 °C at 760 mmHg | [4] |

| Density | 0.894 g/cm³ | [4] |

| Refractive Index | 1.452 | [4] |

| Flash Point | 92.8 °C | [4] |

| Storage Temperature | Store at -20°C | [3][4] |

Spectroscopic Data

Spectroscopic data for this compound is available in various databases. This includes 13C NMR and GC-MS data.[1][6]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis.[3] It is frequently used as a reagent in the preparation of various cyclic compounds.[2][4][5] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a terminal alkyne, allows for a wide range of chemical transformations. It serves as a precursor in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.[3][7]

Experimental Protocols

Illustrative Synthetic Pathway

The following diagram illustrates a general synthetic application of an alkynol like this compound, showcasing its utility in the synthesis of a substituted tetrahydrofuran, a common motif in natural products. This is a representative reaction and not a specific protocol for this compound.

References

- 1. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound|63478-76-2|lookchem [lookchem.com]

- 5. This compound | 63478-76-2 [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. finechemical.net [finechemical.net]

Solubility and stability of 6-Heptyn-1-ol

An In-depth Technical Guide to the Solubility and Stability of 6-Heptyn-1-ol

Introduction

This compound (CAS No. 63478-76-2) is an organic compound classified as an alkynol, containing both a terminal alkyne and a primary alcohol functional group.[1] Its bifunctional nature makes it a versatile intermediate and reagent in organic synthesis, particularly in the preparation of various cyclic compounds.[2][3] It is also utilized as a building block for more complex molecules in the pharmaceutical and chemical industries, including the synthesis of antibiotics, antiviral agents, surfactants, and polymers.[1][4] This document provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental protocols, and workflows relevant to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a faint, slightly pungent odor.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₂O | [2][3][5] |

| Molecular Weight | 112.17 g/mol | [2][6] |

| Appearance | Colorless to Light orange to Yellow clear liquid/oil | [1][7] |

| Boiling Point | 174.3 ± 23.0 °C at 760 mmHg | [3][5] |

| Melting Point | -20.62°C (estimate) | [3][7] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Flash Point | 92.8 ± 14.9 °C | [3][5] |

| Vapor Pressure | 0.4 ± 0.7 mmHg at 25°C | [5] |

| Refractive Index | 1.452 | [3][5] |

| pKa | 15.14 ± 0.10 (Predicted) | [1][3] |

| LogP | 1.12 - 1.17 | [3][5] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

Solubility Profile

This compound exhibits varied solubility in different solvents, a critical factor for its application in synthesis and formulation. The compound's solubility is largely dictated by its dual functional groups: the polar hydroxyl group, which allows for hydrogen bonding, and the nonpolar seven-carbon chain.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference(s) |

| Water | Slightly soluble / Sparingly soluble | [1][2][7] |

| Chloroform | Soluble | [2][3][7] |

| Dichloromethane | Soluble | [1][2][3] |

| Methanol | Soluble | [2][3][7] |

| Ethanol | Readily dissolves | [1] |

| Ether | Readily dissolves | [1] |

Stability and Storage

The stability of this compound is a critical consideration for its handling, storage, and use in experimental settings.

-

General Stability : The product is considered stable under recommended storage conditions.[8] Hazardous polymerization is not expected to occur.[8]

-

Sensitivity : this compound is reported to be sensitive to air and heat.[4] Exposure to higher temperatures or oxygen can lead to decomposition.[4]

-

Recommended Storage : For long-term storage, it is recommended to keep the compound in a tightly closed container in a cool, dry place.[2] The optimal storage temperature is under -20°C in a freezer, under an inert atmosphere (such as nitrogen or argon).[3][7]

-

Incompatible Materials : It should be stored away from oxidizing agents.[2]

-

Hazards : The compound is classified as a flammable or combustible liquid and vapor.[6][7] It may cause skin and serious eye irritation, as well as respiratory irritation.[6]

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of compounds like this compound.

Protocol for Equilibrium Solubility Determination (Saturation Shake-Flask Method)

The saturation shake-flask (SSF) method is the gold standard for determining thermodynamic equilibrium solubility due to its simplicity and accuracy.[9]

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent (e.g., water, buffered solution)

-

Volumetric flasks

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the flask in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[9] Agitate the suspension for a sufficient period to reach equilibrium, typically 24 to 48 hours.[9]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the excess solid.

-

Filtration: Filter the solution using a chemically inert syringe filter (e.g., PTFE) that does not absorb the analyte.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant.

-

Dilute the aliquot with the solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound using a validated analytical method.

-

-

Calculation: The solubility is reported in units such as mg/mL or mol/L based on the measured concentration of the saturated solution.

Caption: Workflow for the Saturation Shake-Flask Method.

Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential for understanding the intrinsic stability of a compound by subjecting it to stress conditions harsher than accelerated stability testing.[10]

Objective: To identify potential degradation pathways and assess the stability of this compound under various stress conditions.

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC method capable of separating the parent compound from its degradants)

Procedure:

-

Prepare Samples: For each condition, subject an aliquot of a known concentration of this compound stock solution to the stressor. Maintain a control sample, protected from stress (e.g., refrigerated and shielded from light), for comparison.[10]

-

Apply Stress Conditions (in parallel):

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).[10]

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature.[10]

-

Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light.[10]

-

Thermal Stress: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

-

Photolytic Stress: Expose the stock solution in a photochemically transparent container to a light source compliant with ICH Q1B guidelines.[10] Wrap a control sample in foil.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours).

-

Sample Processing: Before analysis, neutralize the acidic and basic samples. Dilute all samples, including the control, to a suitable concentration.

-

Analysis: Analyze the stressed samples and the control using the stability-indicating analytical method.

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point compared to the control.

-

Identify and quantify any major degradation products.

-

The results will define the stability profile and potential degradation pathways.

-

Caption: Workflow for a Forced Degradation Stability Study.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 95% | Fisher Scientific [fishersci.ca]

- 3. This compound|63478-76-2|lookchem [lookchem.com]

- 4. Cas 63478-76-2 | this compound - Anbu Chem [finechemical.net]

- 5. This compound | CAS#:63478-76-2 | Chemsrc [chemsrc.com]

- 6. This compound | C7H12O | CID 11007849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 63478-76-2 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Key reactions of the terminal alkyne in 6-Heptyn-1-ol

An In-depth Technical Guide to the Key Reactions of the Terminal Alkyne in 6-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol. This structure makes it a valuable and versatile building block in organic synthesis, particularly in the fields of pharmaceutical development and materials science. The terminal alkyne provides a reactive handle for a variety of powerful coupling and functionalization reactions, while the hydroxyl group allows for further derivatization or can be utilized to modulate solubility and other physicochemical properties.

This technical guide provides an in-depth overview of the core reactions involving the terminal alkyne of this compound. It includes detailed experimental protocols adapted from standard procedures, quantitative data from analogous systems, and workflow diagrams to guide synthetic strategy. Given the reactivity of the primary alcohol's acidic proton with many organometallic reagents, a common synthetic strategy involves a protection/deprotection sequence, which is also detailed herein.

Strategic Overview: Protection and Deprotection

Many of the key reactions involving the terminal alkyne, such as the Sonogashira coupling, are incompatible with the free hydroxyl group of this compound. The acidic proton can quench organometallic reagents or bases, leading to low yields. Therefore, a protection-reaction-deprotection workflow is often necessary. A common and robust choice for alcohol protection is the formation of a tert-butyldimethylsilyl (TBDMS) ether.

Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether [1] This protocol describes the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444).

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) under an inert atmosphere (e.g., Argon), add imidazole (2.5 eq).

-

Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes). Wash the combined organic extracts with water and then brine to remove residual DMF and imidazole.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the TBDMS-protected this compound.

Protocol 2: Deprotection of TBDMS Ether [1][2] This method uses tetrabutylammonium (B224687) fluoride (B91410) (TBAF) for the mild cleavage of the silyl (B83357) ether.

-

Reaction Setup: Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, ~0.2 M) at room temperature under an inert atmosphere.

-

Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the mixture with ethyl acetate (B1210297) (3 x volumes).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected alcohol.

Key Carbon-Carbon Bond Forming Reactions

The terminal alkyne of this compound is an excellent substrate for C-C bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Sonogashira Coupling

The Sonogashira reaction is a robust method for forming a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[3][4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[3][4]

Experimental Protocol 3: Sonogashira Coupling This is a general protocol adaptable for coupling TBDMS-protected this compound with an aryl bromide.[5]

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF, ~0.1 M) followed by an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 3.0 eq). Stir the mixture for 15 minutes at room temperature.

-

Alkyne Addition: Add TBDMS-protected this compound (1.2 eq) via syringe.

-

Reaction Conditions: Heat the mixture to an appropriate temperature (e.g., 50–70 °C). Monitor the reaction by TLC or GC-MS.

-

Workup: After completion, cool the mixture to room temperature and dilute with diethyl ether. Filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and then brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(acac)₂ / Hydrazone Ligand / CuI | Aryl Bromides | K₂CO₃ | DMSO | 125 | 12-24 | 70-95 | --INVALID-LINK-- |

| PdCl₂(PPh₃)₂ / CuI | Aryl Iodides | Et₃N | THF | RT | 2-6 | 85-98 | Representative |

| Pd(PPh₃)₄ / CuI | Aryl Bromides | DIPA | Toluene | 80 | 16 | 75-90 | Representative |

Table 1: Representative Conditions for Sonogashira Coupling. Yields are typical for analogous terminal alkynes and may vary for this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform.[6] The premier example is the CuAAC reaction, which joins an alkyne and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole.[7] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions.[8]

Experimental Protocol 4: CuAAC (Click Chemistry) This protocol is a general starting point for the reaction of TBDMS-protected this compound with an organic azide.[8][9]

-

Catalyst Preparation: Prepare a fresh catalyst solution. For example, mix a solution of copper(II) sulfate (CuSO₄, e.g., 100 mM in water) with a solution of a ligand like THPTA (e.g., 200 mM in water) in a 1:2 ratio.[8]

-

Reaction Setup: In a reaction vial, dissolve the organic azide (1.0 eq) and TBDMS-protected this compound (1.1 eq) in a suitable solvent system (e.g., a mixture of t-BuOH and water).

-

Reaction Initiation: Add the pre-mixed catalyst solution (e.g., 1-5 mol% Cu). To the mixture, add a freshly prepared solution of a reducing agent, typically sodium ascorbate (B8700270) (10-20 mol%, e.g., 1 M in water), to reduce Cu(II) to the active Cu(I) species.

-

Reaction Conditions: Stir the reaction at room temperature for 1-12 hours. The reaction is often complete within a short period.

-

Workup & Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate. The product can be purified by column chromatography if necessary, although click reactions are often clean enough to proceed without it.

| Copper Source | Ligand | Reducing Agent | Solvent | Temp | Time | Yield (%) | Reference |

| CuSO₄ | THPTA | Sodium Ascorbate | H₂O / t-BuOH | RT | 1-4 h | >95 | [8] |

| CuBr | TBTA | None | DMSO / t-BuOH | 25°C | 3 h | >90 | [7] |

| CuI | None | DBU | CH₃CN | 80°C | 12 h | 85-95 | Representative |

Table 2: Common Conditions for CuAAC Reactions. Yields are typically very high for this process.

Reduction Reactions (Hydrogenation)

The alkyne group can be selectively reduced to a (Z)-alkene or fully reduced to an alkane. The choice of catalyst is critical for controlling the outcome.

Partial Hydrogenation to a (Z)-Alkene

To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on CaCO₃ or BaSO₄, treated with lead acetate and quinoline) is the classic choice for producing the cis or (Z)-alkene via syn-addition of hydrogen.[10][11][12]

Experimental Protocol 5: Partial Hydrogenation with Lindlar's Catalyst [10][11]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a solvent like ethanol (B145695) or ethyl acetate (~0.1 M).

-

Catalyst Addition: Add Lindlar's catalyst (5-10 mol% Pd relative to the substrate).

-

Hydrogen Atmosphere: Seal the flask, purge with hydrogen gas, and maintain a positive pressure of H₂ (e.g., using a balloon). For larger scales, a Parr apparatus at 1-4 atm is recommended.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction carefully by GC-MS or ¹H NMR to avoid over-reduction to the alkane.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting (Z)-hept-6-en-1-ol is often pure enough for subsequent steps, but can be purified by column chromatography if needed.

Complete Hydrogenation to an Alkane

Using a more active catalyst like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) will lead to the complete reduction of the alkyne to the corresponding alkane, 1-heptanol.

Experimental Protocol 6: Complete Hydrogenation

-

Reaction Setup: Dissolve this compound (1.0 eq) in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add 10% Pd/C catalyst (1-5 mol% Pd).

-

Hydrogen Atmosphere: Place the reaction under a hydrogen atmosphere (1-4 atm) using a balloon or a Parr hydrogenator.

-

Reaction: Stir vigorously at room temperature until hydrogen uptake ceases.

-

Workup & Purification: Filter the mixture through Celite® to remove the catalyst and concentrate the filtrate to yield 1-heptanol.

| Reaction | Catalyst | Solvent | H₂ Pressure | Product | Selectivity/Yield | Reference |

| Partial Hydrogenation | Lindlar's Catalyst | Ethanol | 1 atm | (Z)-Hept-6-en-1-ol | >95% (Z)-alkene | [10][12] |

| Complete Hydrogenation | 10% Pd/C | Methanol | 1-3 atm | 1-Heptanol | Quantitative | Representative |

Table 3: Conditions for Hydrogenation of this compound.

Other Key Reactions

Halogenation

Alkynes react with halogens like Br₂ and Cl₂. The addition of one equivalent of the halogen typically yields the trans-dihaloalkene, proceeding through a cyclic halonium ion intermediate.[13][14] Addition of a second equivalent results in a tetrahaloalkane.

Experimental Protocol 7: Bromination to the Dibromoalkene

-

Reaction Setup: Dissolve this compound (1.0 eq) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution to 0 °C.

-

Reagent Addition: Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise.

-

Reaction: Stir at 0 °C for 1-2 hours or until the bromine color has discharged.

-

Workup: Quench with a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any excess bromine. Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the vicinal dibromide.

Acid-Catalyzed Hydration

The addition of water across the triple bond, catalyzed by a strong acid (like H₂SO₄) and a mercury(II) salt (e.g., HgSO₄), follows Markovnikov's rule. The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For a terminal alkyne like this compound, this yields a methyl ketone.

Experimental Protocol 8: Hydration to a Ketone

-

Reaction Setup: In a flask, combine water and concentrated sulfuric acid (H₂SO₄). Add this compound (1.0 eq) to this acidic solution.

-

Catalyst Addition: Add a catalytic amount of mercury(II) sulfate (HgSO₄, ~2-5 mol%).

-

Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

-

Workup: Cool the reaction, neutralize carefully with a base (e.g., NaHCO₃), and extract with diethyl ether.

-

Purification: Wash the organic extract with brine, dry over MgSO₄, and concentrate. Purify the resulting ketone (7-hydroxyheptan-2-one) by column chromatography or distillation.

Conclusion

This compound is a highly adaptable synthetic intermediate due to the distinct reactivity of its terminal alkyne and primary alcohol functionalities. The strategic application of protection/deprotection schemes allows for the selective transformation of the alkyne moiety into a wide array of valuable structures. The Sonogashira coupling and CuAAC reactions provide powerful avenues for constructing complex molecular architectures, while hydrogenation offers precise control over the saturation level. This guide provides the foundational protocols and strategic considerations necessary for the effective utilization of this compound in advanced organic synthesis. Researchers are encouraged to optimize the provided conditions for their specific substrates and applications.

References

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Click Chemistry [organic-chemistry.org]

- 7. genelink.com [genelink.com]

- 8. broadpharm.com [broadpharm.com]

- 9. confluore.com.cn [confluore.com.cn]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Halogenation of Alkenes (watch full video lesson) - Chad's Prep® [chadsprep.com]

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 6-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyn-1-ol is a bifunctional organic compound featuring a primary alcohol and a terminal alkyne functional group.[1] This unique structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1] The presence of two distinct reactive sites allows for selective transformations, enabling the synthesis of complex molecular architectures. This guide focuses on the reactivity of the primary alcohol moiety, exploring common transformations such as oxidation, esterification, etherification, and tosylation. The terminal alkyne group offers a secondary point for modification, though it is generally unreactive under the conditions used to transform the primary alcohol, allowing for chemoselective reactions.

Core Reactivity of the Primary Alcohol

The primary alcohol in this compound undergoes a variety of well-established reactions. The choice of reagents and reaction conditions allows for the selective conversion of the hydroxyl group into other key functional groups without affecting the terminal alkyne.

Reaction Pathways of the Primary Alcohol in this compound

Caption: Reaction pathways for the primary alcohol in this compound.

Data Presentation

The following tables summarize quantitative data for typical reactions of primary alcohols, analogous to this compound. Yields are highly dependent on the specific substrate and reaction conditions.

| Reaction Type | Reagents | Product | Typical Yield (%) | Reference |

| Oxidation (to aldehyde) | TEMPO, Ca(OCl)₂ | Aldehyde | up to 97 | [2] |

| Esterification | Acetic Anhydride, Pyridine (B92270) | Acetate Ester | ~88 | [3] |

| Tosylation | TsCl, Pyridine, CH₂Cl₂ | Tosylate | ~78 | [4] |

| Etherification (Williamson) | NaH, Alkyl Halide, THF | Ether | Variable | [5][6] |

Experimental Protocols

Detailed methodologies for key transformations of the primary alcohol in this compound are provided below. These protocols are based on established procedures for similar substrates and can be adapted as necessary.

Oxidation to Hept-6-ynal

This protocol utilizes a TEMPO-catalyzed oxidation, which is mild and selective for primary alcohols.

Reagents:

-

This compound

-

(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

-

Calcium hypochlorite (B82951) (Ca(OCl)₂)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous Na₂S₂O₃ solution

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) in dichloromethane (10 mL).

-

Add TEMPO (0.01 mmol, 1 mol%).

-

Add calcium hypochlorite (1.1 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield hept-6-ynal.[2]

Esterification to 6-Heptyn-1-yl acetate

This protocol describes a classic esterification using acetic anhydride and pyridine.

Reagents:

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Pyridine

-

Acetic Anhydride

-

1 M HCl

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolve the alcohol in anhydrous dichloromethane (approx. 0.2 M solution).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) via syringe.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Cool the mixture to 0 °C and slowly add 1 M HCl to quench the reaction.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[7]

Etherification to Alkyl 6-heptyn-1-yl ether (Williamson Ether Synthesis)

This protocol outlines the formation of an ether via the Williamson ether synthesis.[5][6]

Reagents:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide)

-

Saturated aqueous NH₄Cl solution

Procedure:

-

To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel.

-

Allow the mixture to stir at room temperature for 30 minutes after the addition is complete.

-

Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ether by column chromatography.

Tosylation to 6-Heptyn-1-yl tosylate

This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.

Reagents:

-

This compound

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) or Pyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

1 M HCl

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.

-

Add triethylamine (1.5 eq) or pyridine (2.0 eq), followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude tosylate can be purified by recrystallization or column chromatography.[4]

Experimental Workflow Visualization

Caption: A generalized experimental workflow for the chemical modification of this compound.

References

Commercial Availability and Applications of 6-Heptyn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyn-1-ol is a bifunctional organic molecule featuring a terminal alkyne and a primary alcohol functional group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and in the burgeoning field of bioconjugation via "click chemistry." Its utility is of significant interest to researchers in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and probes. This guide provides an in-depth overview of the commercial availability of this compound, its suppliers, detailed experimental protocols for its synthesis, and its application in key experimental workflows.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The purity and quantity of the commercially available product can vary, influencing its price. Below is a summary of major suppliers and their typical offerings.

| Supplier | Purity | Available Quantities | Price (USD) | Catalog Number |

| Thermo Scientific Chemicals | 95% | 1 g | $136.65 - $169.00 | AAH6150903 |

| 95% | 5 g | $457.65 - $508.00 | H61509.06 | |

| Sigma-Aldrich (Ambeed, Inc.) | 97% | Contact for details | Contact for details | AMBH303C685B |

| TCI America | >97.0% (GC) | 5 mL | ~$101.00 - $135.00 | H1474 |

| BLD Pharm | Contact for details | Contact for details | Contact for details | 63478-76-2 |

| ChemScene | 99.85% | 10 g, 25 g | $65.00 (10g), $140.00 (25g) | CS-W009477 |

| Oakwood Chemical | 97% | 100 g | $495.00 | Contact for details |

| Dabos | 95% | 1 g | $175.67 | H61509-03 |

| Chemsrc | 97.0% | 1 g, 5 g | ¥158.00 (1g), ¥488.00 (5g) | Varies |

Note: Prices are subject to change and may not include shipping and handling fees. Some suppliers may require account registration to view pricing. It is recommended to visit the supplier's website for the most current information.

Physicochemical Properties

| Property | Value |

| CAS Number | 63478-76-2 |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| Appearance | Colorless to light orange/yellow clear liquid |

| Boiling Point | 174.3 °C at 760 mmHg |

| Density | ~0.9 g/cm³ |

| Solubility | Soluble in chloroform, dichloromethane, and methanol (B129727). Slightly soluble in water.[1][2] |

| Storage | Inert atmosphere, store in freezer under -20°C[3] |

Experimental Protocols

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in The Journal of Organic Chemistry (1984, 49, p. 5175). The following is a representative protocol based on the alkylation of acetylene (B1199291).

Materials:

-

Liquid ammonia (B1221849)

-

Sodium amide (NaNH₂)

-

Acetylene gas

-

5-Bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Ammonium (B1175870) chloride (saturated aqueous solution)

-

p-Toluenesulfonic acid (catalytic amount)

-

Methanol

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Dry ice/acetone condenser

Procedure:

-

Deprotonation of Acetylene: In a three-necked flask equipped with a dry ice/acetone condenser, magnetic stirrer, and a gas inlet, condense liquid ammonia. Add sodium amide in portions while bubbling acetylene gas through the solution. The formation of sodium acetylide is indicated by a color change.

-

Alkylation: To the freshly prepared sodium acetylide suspension, add a solution of 5-bromo-1-(tetrahydro-2H-pyran-2-yloxy)pentane in anhydrous diethyl ether or THF dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for several hours, then let it slowly warm to room temperature overnight, allowing the ammonia to evaporate.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

-

Deprotection: Concentrate the organic phase under reduced pressure. Dissolve the resulting residue in methanol and add a catalytic amount of p-toluenesulfonic acid. Stir the solution at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Purification: Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield pure this compound.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This compound is an excellent substrate for CuAAC, a highly efficient and widely used click chemistry reaction for bioconjugation and material science.[4][5] The terminal alkyne readily reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.

General Protocol for a Small-Scale Click Reaction:

Materials:

-

This compound

-

Azide-containing molecule (e.g., an azide-functionalized peptide, protein, or fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer system

-

Dimethyl sulfoxide (B87167) (DMSO) or tert-butanol/water as a co-solvent if needed

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in DMSO or an appropriate solvent.

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent.

-

Prepare a stock solution of CuSO₄ in water.

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

Prepare a stock solution of the THPTA or TBTA ligand in water or DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-containing molecule and a molar excess of this compound in the desired reaction buffer.

-

Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.

-

Add the CuSO₄ solution to the mixture.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be performed in the dark to protect light-sensitive molecules.

-

-

Analysis and Purification:

-

Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or SDS-PAGE (for protein conjugation).

-

Purify the resulting triazole-linked product using standard methods such as dialysis, size-exclusion chromatography, or HPLC.

-

Visualizations

Experimental Workflow: Synthesis of this compound

Caption: Synthetic pathway for this compound.

Logical Relationship: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: General workflow of a CuAAC reaction.

References

An In-depth Technical Guide to 6-Heptyn-1-ol: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and physicochemical properties of 6-Heptyn-1-ol. Intended for use by professionals in research and drug development, this document outlines essential safety protocols, experimental procedures, and key data to ensure the proper and safe utilization of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a bifunctional organic molecule containing both a terminal alkyne and a primary alcohol functional group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecules. It is a colorless to pale yellow liquid at room temperature with a faint, slightly pungent odor.[1] It is sparingly soluble in water but readily dissolves in common organic solvents such as chloroform, dichloromethane (B109758), and methanol.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63478-76-2 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₂O | --INVALID-LINK-- |

| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Boiling Point | 174.3 °C at 760 mmHg | --INVALID-LINK-- |

| Melting Point | -20.62 °C (estimate) | --INVALID-LINK-- |

| Density | 0.894 g/cm³ | --INVALID-LINK-- |

| Flash Point | 92.8 °C | --INVALID-LINK-- |

| Refractive Index | 1.452 | --INVALID-LINK-- |

| pKa | 15.14 ± 0.10 (Predicted) | --INVALID-LINK-- |

Safety and Hazard Information

This compound is a flammable liquid and vapor. It is crucial to handle this compound in a well-ventilated area and away from sources of ignition. It may cause skin and serious eye irritation, as well as respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H226 | Flammable liquid and vapor |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety.

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working in a poorly ventilated area or with heated material, a respirator with an appropriate organic vapor cartridge is recommended.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability and safety of this compound.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. Keep away from sources of ignition.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Recommended storage temperature is under -20°C in a freezer.[1][2] Keep away from oxidizing agents.

Experimental Protocols

This compound is a versatile reagent in organic synthesis, particularly in the formation of heterocyclic compounds and in "click chemistry" reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A "Click Chemistry" Protocol

The terminal alkyne of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a 1,2,3-triazole ring, a common scaffold in medicinal chemistry.

Reaction Scheme:

Caption: General scheme for the CuAAC reaction of this compound.

Detailed Protocol:

This protocol is a general guideline for a small-scale reaction. Optimization may be required for specific substrates and scales.

Materials:

-

This compound

-

Benzyl azide (Caution: potentially explosive, handle with care)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Water (deionized)

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.05-0.10 eq) in a small amount of water. In another vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in a small amount of water.

-

Reaction Initiation: Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The reaction mixture will typically change color.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Once the reaction is complete, dilute the mixture with water and extract with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure triazole product.

Workflow Diagram:

Caption: Experimental workflow for the CuAAC reaction.

Logical Relationships in Synthesis

The synthesis of a target molecule often involves a series of logical steps, starting from commercially available precursors and proceeding through various transformations. This compound can serve as a key starting material in a multi-step synthesis.

Caption: Logical flow from starting materials to a final product.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers and drug development professionals. Its bifunctional nature allows for a wide range of synthetic transformations. Adherence to the safety, handling, and storage guidelines outlined in this document is essential for its safe and effective use in the laboratory. The provided experimental protocol for the copper-catalyzed azide-alkyne cycloaddition serves as a practical example of its application in modern organic synthesis.

References

Methodological & Application

Application Notes: 6-Heptyn-1-ol as a Versatile C7 Building Block in Total Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Heptyn-1-ol is a valuable bifunctional building block in organic synthesis. Its structure incorporates a terminal alkyne and a primary alcohol, offering two distinct reactive sites for strategic elaboration. The terminal alkyne is amenable to a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The primary alcohol can be easily modified, serving as a handle for oxidation, esterification, or etherification, allowing for chain extension or linkage to other molecular fragments. This dual functionality makes this compound an ideal precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][2]

Application in the Total Synthesis of Marine Natural Products: Pericharaxins A and B

A notable application of this compound is demonstrated in the total synthesis of Pericharaxins A and B, hydroxy-polyene glycerol (B35011) ethers isolated from the Calcarean sponge Pericharax heteroraphis. The synthesis showcases the strategic use of this compound as a key precursor for one of the main fragments of the target molecules.

The retrosynthetic analysis for Pericharaxin A reveals that the C14 polyene chain can be constructed via a Sonogashira coupling. This strategy disconnects the molecule into a vinyl iodide fragment and a terminal alkyne fragment, the latter being directly derived from this compound.

References

Application Notes and Protocols: Synthesis of Cyclic Compounds Using 6-Heptyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Heptyn-1-ol is a versatile bifunctional molecule containing both a terminal alkyne and a primary alcohol. This unique combination of functional groups makes it a valuable precursor for the synthesis of a variety of cyclic compounds, particularly oxygen-containing heterocycles such as tetrahydropyrans. These cyclic motifs are prevalent in numerous natural products and pharmaceutically active compounds, making synthetic routes from readily available starting materials like this compound of significant interest in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis of cyclic compounds derived from this compound, focusing on an iodine-mediated radical cyclization approach. This method offers a straightforward and efficient way to construct the tetrahydropyran (B127337) ring system.

Key Synthetic Application: Iodine-Mediated Radical Cyclization

The intramolecular cyclization of this compound can be effectively achieved through an iodine-mediated radical process. This reaction proceeds via a 6-exo-dig cyclization pathway, which is a favored mode of ring closure in radical reactions. The overall transformation converts the linear acetylenic alcohol into a substituted tetrahydropyran, a key structural element in many biologically active molecules.

Reaction Scheme:

Caption: Iodine-mediated radical cyclization of this compound.

Experimental Protocols

The following section details the experimental procedures for the synthesis of a substituted tetrahydropyran from this compound.

Protocol 1: Synthesis of 2-((E)-iodomethylene)tetrahydro-2H-pyran

This protocol describes the iodine-mediated cyclization of this compound to yield 2-((E)-iodomethylene)tetrahydro-2H-pyran. This method is based on established procedures for the iodocyclization of acetylenic alcohols.

Materials:

-

This compound (97%)

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add sodium bicarbonate (3.0 mmol).

-

To this stirred suspension, add a solution of iodine (1.5 mmol) in dichloromethane (5 mL) dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-((E)-iodomethylene)tetrahydro-2H-pyran.

Quantitative Data

The following table summarizes the typical reaction outcomes for the iodine-mediated cyclization of this compound. Please note that yields can vary based on the specific reaction conditions and scale.

| Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereoselectivity |

| This compound | 2-((E)-iodomethylene)tetrahydro-2H-pyran | I₂, NaHCO₃, CH₂Cl₂, 0 °C to rt, 12-24 h | 75-85 | Predominantly E-isomer |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from starting material to the purified and characterized final product.

Caption: Workflow for the synthesis and analysis of 2-((E)-iodomethylene)tetrahydro-2H-pyran.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of cyclic compounds, particularly substituted tetrahydropyrans. The iodine-mediated radical cyclization protocol described herein provides a reliable and efficient method for accessing these important structural motifs. The resulting iodinated product can be further functionalized, offering a gateway to a diverse range of complex molecules for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets.

Application of 6-Heptyn-1-ol in Click Chemistry Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, encompasses a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone in bioconjugation, drug discovery, and materials science.[1][2][3] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1][4]